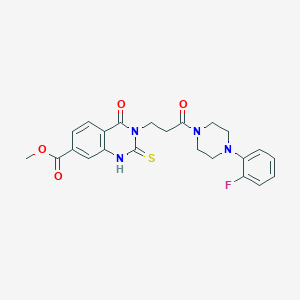
Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that features a piperazine ring attached to a fluorophenyl group and a quinazoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, often involves cyclization reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different functional groups, while substitution reactions can introduce various substituents onto the piperazine ring.
Scientific Research Applications
Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). The compound acts as an inhibitor of ENTs, which play a crucial role in nucleotide synthesis and regulation of adenosine function . The inhibition of these transporters can affect various cellular processes, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
- 3-(3-(4-(3-fluorophenyl)piperazin-1-yl)propyl)-5-methyl-5-phenylimidazolidine-2,4-dione
Uniqueness
Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific structural features, such as the combination of a piperazine ring with a fluorophenyl group and a quinazoline derivative
Biological Activity
Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈FN₃O₃S
- Molecular Weight : 373.42 g/mol
- CAS Number : 874374-25-1
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit promising antimicrobial properties. For example, compounds with a similar piperazine structure showed moderate to good antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
Inhibition of Nucleoside Transporters
A significant area of research has focused on the compound's ability to inhibit equilibrative nucleoside transporters (ENTs), which are crucial in nucleotide metabolism and regulation of adenosine signaling. Studies have shown that certain analogues of this compound act as selective inhibitors of ENT2 over ENT1. For instance, one study demonstrated that a related compound reduced the maximum velocity (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition mechanism .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have revealed that modifications to the piperazine ring and the introduction of halogen substituents significantly influence the biological activity of these compounds. The presence of a fluorine atom in the 2-position of the phenyl ring was found to be essential for maintaining inhibitory effects on both ENTs .
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution at 2-position | Essential for ENT inhibition |
| Replacement of naphthalene with benzene | Abolished inhibitory effects |
| Chloride addition at meta position | Restored ENT1 inhibition |
Study on Anti-YFV Activity
In a notable study, a series of thiazolidin derivatives were synthesized and tested for their antiviral activity against Yellow Fever Virus (YFV). One compound demonstrated an EC50 value significantly lower than ribavirin, showcasing the potential for similar piperazine-containing compounds to exhibit antiviral properties .
Cancer Research Applications
Another area of investigation has been in cancer therapeutics. Compounds with a similar structural framework have shown promising antitumor activity against various human cancer cell lines. The SAR studies indicated that specific modifications could enhance selectivity and potency against tumor cells .
Properties
Molecular Formula |
C23H23FN4O4S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
methyl 3-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C23H23FN4O4S/c1-32-22(31)15-6-7-16-18(14-15)25-23(33)28(21(16)30)9-8-20(29)27-12-10-26(11-13-27)19-5-3-2-4-17(19)24/h2-7,14H,8-13H2,1H3,(H,25,33) |
InChI Key |
CCNTUDIHVXIAPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















